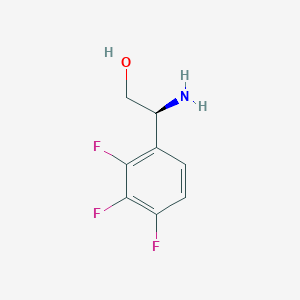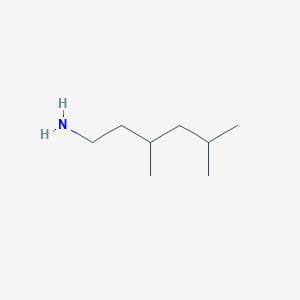
3,5-Dimethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylhexan-1-amine: is an organic compound with the molecular formula C8H19N . It is a type of amine, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with ammonia in ethanol.
From Nitriles: Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid.
Industrial Production Methods: Industrial production often involves the reaction of hexanol with dimethylamine under specific reaction conditions. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethylhexan-1-amine can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: It can be reduced to form various amines.
Substitution: This compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxides of this compound.
Reduction: Various lower amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its potential effects on biological systems.
- Used in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the development of pharmaceutical compounds.
Industry:
- Employed as a surfactant or emulsifier in chemical processes.
- Used in the production of various industrial chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dimethylhexan-1-amine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
N,N-Dimethylhexylamine: Similar in structure but differs in the position of methyl groups.
Hexanamine: Lacks the dimethyl substitution, making it less reactive in certain reactions.
Uniqueness: 3,5-Dimethylhexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic and industrial applications .
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
3,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-7(2)6-8(3)4-5-9/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
WHINFQWHZSHCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


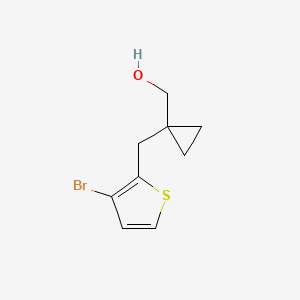
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
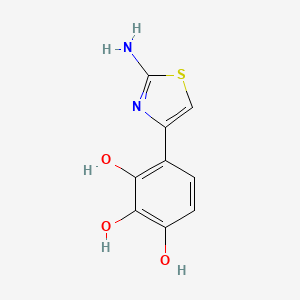
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)

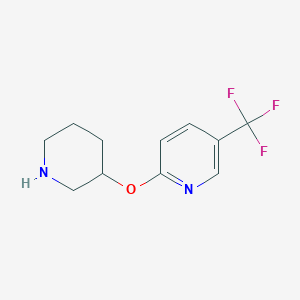
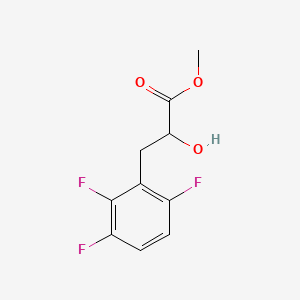
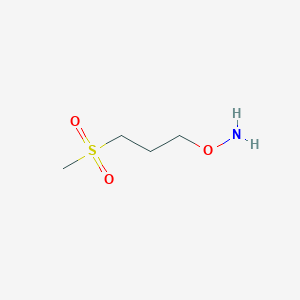
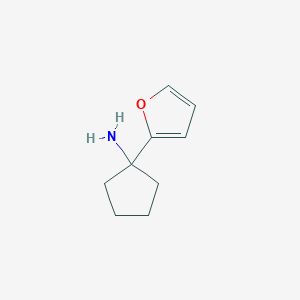
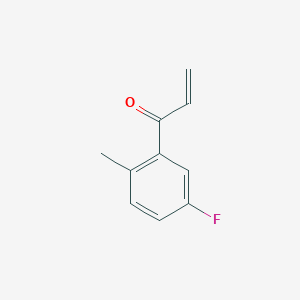
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
